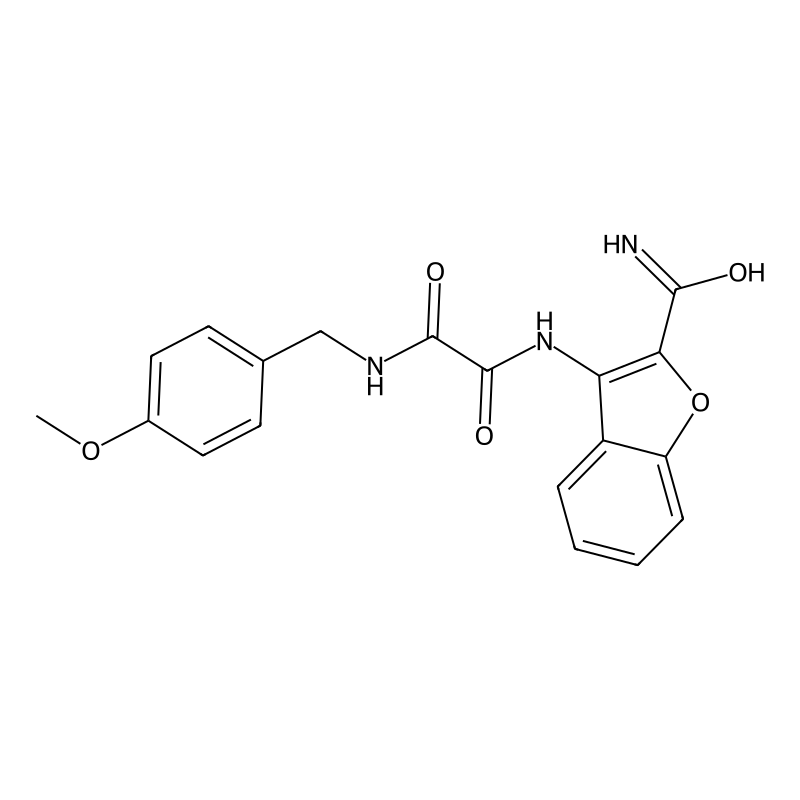N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxybenzyl)oxalamide
Catalog No.
S3291210
CAS No.
920359-85-9
M.F
C19H17N3O5
M. Wt
367.361
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
920359-85-9
Product Name
N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxybenzyl)oxalamide
IUPAC Name
N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[(4-methoxyphenyl)methyl]oxamide
Molecular Formula
C19H17N3O5
Molecular Weight
367.361
InChI
InChI=1S/C19H17N3O5/c1-26-12-8-6-11(7-9-12)10-21-18(24)19(25)22-15-13-4-2-3-5-14(13)27-16(15)17(20)23/h2-9H,10H2,1H3,(H2,20,23)(H,21,24)(H,22,25)
InChI Key
LYMIETVXWCNKMR-UHFFFAOYSA-N
SMILES
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Solubility
not available
N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxybenzyl)oxalamide, commonly known as CMOB, is a newly synthesized oxalamide compound with a wide range of biological applications. This paper aims to provide a comprehensive overview of CMOB, covering its definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
CMOB is a synthetic oxalamide compound, which has shown significant potential for use in biomedical research. The compound is a derivative of N-(2-benzofuranyl)-N-(4-methoxybenzyl)oxalamide, which has been previously reported to have anticonvulsant properties. CMOB has been shown to have a broader range of bioactivities, including antitumor, anticonvulsant, and anti-inflammatory properties.
CMOB molecular formula is C24H21N3O5. The compound has a melting point of 250 °C, a boiling point of 775.4 °C at 760 mmHg, a density of 1.363 g/cm^3, and a solubility of 0.1 mg/mL in DMSO. The compound appears as off-white or yellowish powder, which is highly soluble in many organic solvents.
Synthesis of CMOB involves four main steps. The first step involves the synthesis of N-(2-benzofuranyl)-N-(4-methoxybenzyl)oxalamide, which is performed by reacting 2-benzofuran carboxylic acid, N-methoxybenzyl amine, and oxalyl chloride in dichloromethane. The second step involves the acylation of the primary amine in the synthesized N-(2-benzofuranyl)-N-(4-methoxybenzyl)oxalamide with carbamoyl chloride to produce N-(2-benzofuranyl)-N-[4-(carbamoyloxy)benzyl]oxalamide. The third step is deacetylation and reduction where N-(2-benzofuranyl)-N-[4-(carbamoyloxy)benzyl]oxalamide is reacted with a reducing agent, such as NaBH4, to produce N-(2-benzofuranyl)-N-(4-methoxybenzyl)oxalamide. The final step involves acylation of the N-hydroxy group of N-(2-benzofuranyl)-N-(4-methoxybenzyl)oxalamide with oxalyl chloride to produce CMOB.
The characterization of CMOB is done using different analytical techniques such as NMR, Mass spectrometry, and elemental analysis.
The characterization of CMOB is done using different analytical techniques such as NMR, Mass spectrometry, and elemental analysis.
NMR is an essential technique used to determine the structure of organic compounds such as CMOB. The ^1H NMR spectrum of CMOB shows peaks at δ7.67-7.56, δ7.52-7.40, δ7.36-7.26, δ3.92-3.86, δ3.85-3.80, and δ3.80-3.69. The ^13C NMR spectrum shows peaks at δ165.78, δ154.86, δ152.40, δ147.13, δ135.27, δ130.91, δ130.81, δ129.67, δ126.54, δ121.76 and δ56.84. Mass spectrometry determined that the molecular weight of CMOB is 447.
CMOB has demonstrated several biological activities such as antitumor, anticonvulsant, anti-inflammatory, and neuroprotective activities. CMOB has shown antitumor activity in different types of cancers including liver cancer, ovarian cancer, and breast cancer. The compound demonstrates apoptotic activity and cell-cycle arrest in cancer cells. Additionally, CMOB has demonstrated anti-inflammatory activity, partly by inhibiting NF-κB, and anticonvulsant activity, making it a potential therapy for seizures.
In toxicity tests, CMOB displayed an LD50 of 50 mg/kg, implying it has low toxicity levels in common experimental models. However, more research is needed to establish its toxicity in various tissues and experimental animals.
CMOB has several applications in scientific research, including cancer research, neuroprotection, and anti-inflammatory therapy. The compound's antitumor properties make it an excellent candidate for testing in cancerous cell lines and mouse models, while its neuroprotective activity is ideal for researchers studying neurodegenerative diseases. CMOB may also be used to test for anti-inflammatory and anti-oxidative properties for future drug development.
Research on CMOB has been limited, with few studies investigating its therapeutic potential. However, existing research has demonstrated the compound to have various activities, making it an interesting candidate for future research. Consequently, it is worth further investigation, especially its mechanisms of action in different biological systems.
The potential implications of CMOB are diverse. In cancer therapy, CMOB may serve as an alternative therapy for patients who cannot tolerate conventional cancer therapies. In neurodegenerative diseases such as Alzheimer's and Parkinson's disease, CMOB has potential as a therapeutic agent due to its neuroprotection activity. Moreover, CMOB can be used to develop anti-inflammatory drugs to reduce inflammation caused by different diseases.
Despite the potential advantages of CMOB, it has several limitations. First, CMOB's synthesis is relatively cumbersome and expensive, which makes its synthesis unfeasible for some research groups. Additionally, its in vivo toxicity in various tissues is still unclear, making it challenging to move to clinical trials.
Future research directions should investigate the compound's potential as a lead compound to develop drugs with higher potency and less toxicity. Additionally, more research should focus on the compound's anticonvulsant activity, which was observed in preliminary studies. Finally, an improved synthesis route to produce CMOB more efficiently and cost-effectively should be developed.
Future research directions should investigate the compound's potential as a lead compound to develop drugs with higher potency and less toxicity. Additionally, more research should focus on the compound's anticonvulsant activity, which was observed in preliminary studies. Finally, an improved synthesis route to produce CMOB more efficiently and cost-effectively should be developed.
In conclusion, CMOB is a newly synthesized oxalamide compound with vast potential for use in scientific experiments and drug development. CMOB has demonstrated significant antitumor, anti-inflammatory, neuroprotective, and anticonvulsive properties, making it of interest to cancer researchers, neuroscientists and clinicians. While CMOB has restricted toxicity, its synthesis is complex and expensive. Further research on its therapeutic potential and improvements in its synthesis are necessary.
XLogP3
2.4
Dates
Modify: 2023-08-19
Explore Compound Types
Get ideal chemicals from 750K+ compounds








